Cas no 2383809-36-5 (1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene)

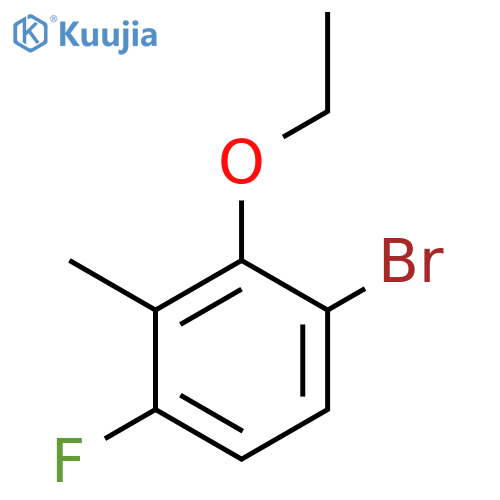

2383809-36-5 structure

商品名:1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene

CAS番号:2383809-36-5

MF:C9H10BrFO

メガワット:233.077505588531

CID:5076771

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene

-

- インチ: 1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3

- InChIKey: ANSVGVKSGCPCDS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(C)=C1OCC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 9.2

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022JFB-1g |

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene |

2383809-36-5 | 95% | 1g |

$417.00 | 2025-02-13 | |

| Aaron | AR022JFB-500mg |

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene |

2383809-36-5 | 95% | 500mg |

$313.00 | 2025-02-13 |

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2383809-36-5 (1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene) 関連製品

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量